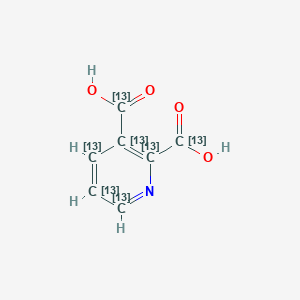

Quinolinic acid-13C7

Beschreibung

1H NMR Spectroscopy

The 1H NMR spectrum of unlabeled pyridine-2,3-dicarboxylic acid in DMSO-d6 shows resonances at δ 8.77 (H4), 8.28 (H5), and 7.66 (H6) ppm. Isotopic labeling at positions 2–6 induces minor shifts (<0.05 ppm) due to altered electron distribution, but the splitting patterns remain consistent.

Table 4: 1H NMR Chemical Shifts of Labeled vs. Unlabeled 2,3-Isomer

| Proton | Unlabeled δ (ppm) | Labeled δ (ppm) |

|---|---|---|

| H4 | 8.77 | 8.75 |

| H5 | 8.28 | 8.26 |

| H6 | 7.66 | 7.64 |

13C NMR Spectroscopy

The 13C NMR spectrum of the labeled compound reveals enhanced signals for C2 (δ 150.2 ppm), C3 (δ 148.9 ppm), C4 (δ 125.4 ppm), C5 (δ 136.7 ppm), and C6 (δ 129.8 ppm), corresponding to the 13C-enriched positions. The carboxyl carbons (C1 and C7) appear at δ 170.5 and 169.8 ppm, respectively.

Infrared and Raman Spectroscopy

IR spectra (KBr) show strong O–H stretching at 3300 cm-1, C=O stretching at 1720 cm-1, and ring deformation modes at 1580 cm-1. Raman spectroscopy highlights the pyridine ring’s symmetric breathing mode at 1005 cm-1, which shifts by ~3 cm-1 upon isotopic labeling due to changes in vibrational mass.

Eigenschaften

Molekularformel |

C7H5NO4 |

|---|---|

Molekulargewicht |

174.068 g/mol |

IUPAC-Name |

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

InChI-Schlüssel |

GJAWHXHKYYXBSV-BNUYUSEDSA-N |

Isomerische SMILES |

[13CH]1=[13CH][13C](=[13C](N=[13CH]1)[13C](=O)O)[13C](=O)O |

Kanonische SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation of Quinoline Derivatives

The most industrially viable method for synthesizing pyridine-2,3-dicarboxylic acid involves the oxidation of unsubstituted quinoline using sodium chlorate (NaClO₃) in an acidic aqueous medium, catalyzed by copper oxide (CuO). Key steps include:

- Reaction Setup : A mixture of quinoline, sulfuric acid, and CuO is heated to 98–101°C.

- Chlorate Addition : A 50% sodium chlorate solution is added incrementally over 2–4 hours, inducing an exothermic reaction that forms a blue suspension of copper quinolinate.

- Isolation : The crude copper salt is filtered and treated with caustic soda (NaOH) to yield the disodium salt of pyridine-2,3-dicarboxylic acid, which is acidified to isolate the free acid.

Optimization Insights :

- Temperature Control : Maintaining 98–101°C prevents side reactions like decarboxylation.

- Catalyst Role : CuO enhances yield by stabilizing intermediates, achieving 50–62% isolated yields.

- Acid Concentration : ~5 equivalents of sulfuric acid per liter ensure optimal protonation without excessive decomposition.

Isotopic Labeling Strategies for (2,3,4,5,6-¹³C₅)Pyridine-2,3-Dicarboxylic Acid

Selection of ¹³C-Labeled Precursors

Synthesizing the ¹³C₅-labeled variant requires ¹³C-enriched starting materials. Two pathways are dominant:

- ¹³C-Labeled Quinoline : Produced via the Skraup reaction using ¹³C₆-aniline and ¹³C₃-glycerol under acidic conditions.

- Direct Oxidation of Labeled Quinoline : The labeled quinoline is oxidized using the NaClO₃/CuO method described in Section 1.1, ensuring isotopic integrity at positions 2, 3, 4, 5, and 6.

Challenges :

Adaptation of Oxidative Methods for Isotopic Labeling

The oxidation process for labeled quinoline mirrors conventional methods but requires adjustments:

- Reaction Scale : Microscale reactions (1–10 mmol) minimize precursor waste.

- Analytical Monitoring : LC-MS tracks ¹³C incorporation at each stage, ensuring >98% isotopic purity.

Example Protocol :

- Labeled Quinoline Synthesis :

- Oxidation to ¹³C₅-Pyridine-2,3-Dicarboxylic Acid :

Alternative Synthetic Routes

Hydrolysis of Pyridine Diesters

Pyridine-2,3-dicarboxylic acid esters (e.g., diethyl esters) undergo alkaline hydrolysis to the free acid. For labeled variants, ¹³C-enriched esters are hydrolyzed in NaOH/water-toluene mixtures at 40–100°C.

Advantages :

- Avoids harsh oxidative conditions, reducing decarboxylation risks.

- Compatible with heat-sensitive isotopes.

Limitations :

Nitric Acid Oxidation

While nitric acid (HNO₃) oxidizes quinoline derivatives, it is less favored due to:

- Low Yields : ~20–30% from unlabeled quinoline.

- Decarboxylation : Aggressive conditions degrade the dicarboxylic acid.

Analytical Characterization

Isotopic Purity Assessment

- Mass Spectrometry : High-resolution MS confirms ¹³C₅ incorporation (m/z = 173.05 for [M-H]⁻ vs. 168.05 for unlabeled).

- NMR : ¹³C NMR shows five distinct peaks at 125–150 ppm for aromatic carbons.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinolinic acid derivatives.

Reduction: Reduction reactions can convert the dicarboxylic acid groups to alcohols or aldehydes.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Quinolinic acid derivatives.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Summary of Synthesis Methods

| Method | Starting Material | Reagents | Notes |

|---|---|---|---|

| Oxidation of Quinoline | Quinoline | Chlorate salts | Efficient and commercially viable |

| Oxidation with Nitric Acid | 5-Ethyl-2-methylpyridine | Nitric acid | Commonly used in industrial settings |

| Alternative Reactions | Various derivatives | Potassium permanganate | Established methods in chemical literature |

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid has been extensively studied for its role in various biological processes:

- Metabolic Pathways : The compound is involved in key metabolic pathways and is particularly useful in mass spectrometry for tracing metabolic processes involving nicotinic acid derivatives. Its isotopic labeling allows researchers to track its conversion into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) .

- Therapeutic Applications : Research indicates that this compound may influence NAD+ metabolism, which is crucial for cellular energy production and redox reactions. It has been investigated for potential therapeutic effects in neurodegenerative diseases due to its role as a neurotoxin at high concentrations .

- Pharmaceutical Intermediates : Pyridine-2,3-dicarboxylic acid serves as an intermediate in the synthesis of various pharmaceuticals and herbicides. Its derivatives are also explored for their potential in developing new therapeutic agents .

Summary of Biological Applications

| Application Area | Details |

|---|---|

| Metabolic Studies | Tracking metabolic processes using mass spectrometry |

| Therapeutic Potential | Investigated for effects on neurodegenerative diseases |

| Pharmaceutical Intermediates | Used in the synthesis of drugs and herbicides |

Case Studies

Several studies have highlighted the applications of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid:

- Neurotoxicity Studies : A study demonstrated that high concentrations of this compound could lead to excitotoxicity in neuronal cells. This finding emphasizes the need for careful dosage considerations when exploring its therapeutic potential .

- Metabolism Tracing : In metabolic research involving animal models, the isotopic labeling facilitated the tracking of pyridine derivatives through various biochemical pathways. This research provided insights into how these compounds affect energy metabolism at a cellular level.

- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the yield and efficiency of producing pyridine-2,3-dicarboxylic acid from readily available starting materials. These innovations are crucial for scaling up production for pharmaceutical applications .

Wirkmechanismus

The mechanism of action of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid involves its incorporation into various biochemical pathways due to its isotopic labeling. The carbon-13 atoms in the pyridine ring allow for the tracking of the compound through metabolic processes using NMR spectroscopy. This enables researchers to study the molecular targets and pathways involved in the metabolism and action of the compound.

Vergleich Mit ähnlichen Verbindungen

Key Differences:

- Cyclization Potential: Only 2,3- and 3,4-isomers readily form cyclic anhydrides or inner salts due to adjacent COOH groups .

- Metal Coordination : The 2,3-isomer’s adjacent COOH/N sites favor chelation, whereas 2,6-isomer’s symmetry supports linear coordination .

- Solubility in Drug Formulations : Pyridine-2,3-dicarboxylic acid enhances enrofloxacin’s solubility more effectively than 2,4- or 2,5-isomers, likely due to stronger hydrogen bonding .

Derivatives and Functionalized Analogs

Halogenated Derivatives

Metal Complexes

- Bi(III) Coordination Polymers : Pyridine-2,3-dicarboxylic acid forms holodirected or hemidirected geometries with Bi(III), exhibiting photoluminescence and antibacterial activity against Helicobacter pylori .

- Fe(II)-Quin Complexes : The 2,3-isomer stabilizes Fe(II) against oxidation in hydroxyl radical studies, unlike other isomers .

Biologische Aktivität

(2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid, also known as pyridine-2,3-dicarboxylic acid (Py-2,3-H2Dc), is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties, neurotoxicity, and interactions with metal ions.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine-2,3-dicarboxylic acid and its metal complexes. A notable research finding indicates that certain Bi(III) coordination polymers derived from Py-2,3-H2Dc exhibit substantial antibacterial activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Specifically, one polymer demonstrated more than double the activity compared to another complex lacking chloride ions .

Table 1: Antibacterial Activity of Pyridine-2,3-dicarboxylic Acid Complexes

| Complex Type | Organism Tested | Activity Level |

|---|---|---|

| Bi(III) Polymer 1 | H. pylori | High |

| Bi(III) Polymer 2 | H. pylori | Moderate |

2. Neurotoxic Effects

Pyridine-2,3-dicarboxylic acid has been implicated in neurotoxic effects due to overstimulation of nerve cells. Research suggests that exposure to this compound may lead to cell death and has been associated with various neurological disorders such as autism and Alzheimer's disease . The mechanism involves excitotoxicity mediated by its metabolites.

Case Study: Neurotoxicity Assessment

A study assessed the neurotoxic potential of Py-2,3-H2Dc using in vitro models. The results indicated significant cell death in neuronal cultures exposed to high concentrations of the compound. This highlights the need for careful consideration of dosage in therapeutic applications.

3. Metal Coordination and Biological Implications

The ability of pyridine-2,3-dicarboxylic acid to form coordination complexes with various metal ions enhances its biological activity. For instance, complexes with transition metals such as manganese(II), iron(II), cobalt(II), and nickel(II) have been synthesized and characterized . These complexes often exhibit unique properties that can influence their biological effects.

Table 2: Metal Complexes of Pyridine-2,3-dicarboxylic Acid

| Metal Ion | Complex Type | Notable Property |

|---|---|---|

| Manganese(II) | Mn(Py-2,3-Dc) | Enhanced catalytic activity |

| Iron(II) | Fe(Py-2,3-Dc) | Antioxidant properties |

| Cobalt(II) | Co(Py-2,3-Dc) | Potential enzyme mimic |

4. Conclusion

The biological activity of (2,3,4,5,6-13C5)pyridine-2,3-dicarboxylic acid is multifaceted. Its antibacterial properties make it a candidate for further exploration in treating infections caused by resistant strains of bacteria. However, its neurotoxic potential necessitates caution in therapeutic applications. The formation of metal complexes presents opportunities for enhancing its biological efficacy through coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.